b-D-Galactose pentapivalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

B-D-Galactose pentapivalate is a useful research compound. Its molecular formula is C31H52O11 and its molecular weight is 600.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

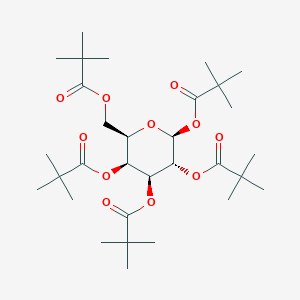

β-D-Galactose pentapivalate, also known as 1,2,3,4,6-penta-O-pivaloyl-β-D-galactopyranoside, is a carbohydrate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in the synthesis of various biologically active molecules, including chiral auxiliaries and pharmaceuticals. This article delves into the biological activity of β-D-Galactose pentapivalate, highlighting its synthesis, applications, and relevant case studies.

β-D-Galactose pentapivalate is synthesized through the pivaloylation of β-D-galactose. The compound features five pivaloyl groups attached to the hydroxyl groups of galactose, enhancing its stability and solubility in organic solvents. The chemical structure can be represented as follows:

This structural modification allows for improved reactivity in various chemical reactions, making it a valuable precursor in organic synthesis.

Antimicrobial Properties

Research indicates that β-D-Galactose pentapivalate exhibits antimicrobial activity against a range of pathogenic bacteria and fungi. The presence of multiple ester groups contributes to its ability to disrupt microbial membranes, thereby inhibiting growth.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| C. albicans | 18 |

Antiviral Activity

β-D-Galactose pentapivalate has also been investigated for its antiviral properties. In particular, it has shown promise as an inhibitor of HIV protease, which is crucial for viral replication. This compound acts as a competitive inhibitor by mimicking the natural substrates of the protease.

Case Studies

- HIV Protease Inhibition : A study conducted by D’Andrea et al. (2000) demonstrated that β-D-Galactose pentapivalate could be utilized as a chiral auxiliary in the synthesis of HIV protease inhibitors. The researchers found that derivatives synthesized using this compound exhibited significant inhibitory activity against the protease enzyme, suggesting potential therapeutic applications in HIV treatment.

- Chiral Auxiliary in Synthesis : Kunz et al. (2002) explored the use of β-D-Galactose pentapivalate in the preparation of chiral α-amino nitriles via Strecker synthesis. The study highlighted how this compound facilitated the generation of enantiomerically enriched products, showcasing its utility in asymmetric synthesis.

Safety and Toxicity

According to data from PubChem, β-D-Galactose pentapivalate has a low toxicity profile when used within recommended concentrations. However, further studies are necessary to fully understand its safety in long-term applications and potential side effects on human health.

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3/t17-,18+,19+,20-,21+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXCBOJERHYNCS-IFLJBQAJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.